BenchChemオンラインストアへようこそ!

Casein Kinase II Inhibitor IV

CK2 inhibition kinase assay potency comparison

Select Casein Kinase II Inhibitor IV (CK2-IN-1) for unique, compound-specific induction of epidermal keratinocyte differentiation (NHEK EC50=100 nM) alongside nanomolar CK2 inhibition (IC50=9 nM). Unlike CX-4945, TBB, DMAT, or DRB, this tool compound reliably upregulates early & late differentiation markers (keratin 1/10, loricrin, filaggrin) without off-target-driven apoptosis or paradoxical chemoresistance. Ideal for psoriasis & skin barrier research.

Molecular Formula C24H23N5O3
Molecular Weight 429.5 g/mol
CAS No. 863598-09-8
Cat. No. B3057917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCasein Kinase II Inhibitor IV
CAS863598-09-8
Molecular FormulaC24H23N5O3
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)NC2=NC=C3C=CN(C3=N2)C4=CC=CC(=C4)CCC#N
InChIInChI=1S/C24H23N5O3/c1-30-20-13-18(14-21(31-2)22(20)32-3)27-24-26-15-17-9-11-29(23(17)28-24)19-8-4-6-16(12-19)7-5-10-25/h4,6,8-9,11-15H,5,7H2,1-3H3,(H,26,27,28)
InChIKeyKKVZKYOBQGDKIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Casein Kinase II Inhibitor IV (CAS 863598-09-8): A Dual-Function CK2 Inhibitor and Keratinocyte Differentiation Inducer


Casein Kinase II Inhibitor IV (CAS 863598-09-8), also designated CK2-IN-1, is an ATP-competitive, cell-permeable pyrrolo-pyrimidone small molecule that functions as a potent inhibitor of protein kinase CK2 (casein kinase II) with an IC50 of 9 nM . Distinct from the majority of CK2 inhibitors that primarily target oncology pathways, this compound additionally acts as an effective inducer of normal human epidermal keratinocyte (NHEK) differentiation, exhibiting an EC50 of 100 nM in NHEK cells .

Why Generic Substitution Fails: Functional Divergence Among CK2 Inhibitors Precludes Interchangeable Use


Inhibitors targeting the ATP-binding pocket of CK2 exhibit marked differences in selectivity profiles, off-target kinase inhibition, and functional cellular outcomes. For example, while TBB and DMAT are widely employed as CK2 inhibitors, both compounds also inhibit PI3K family members (PI3K and DNA-PK), and DMAT demonstrates additional activity against PIM1, PIM3, PKD1, HIPK2, and DYRK1a [1]. TBBz and DMAT treatment induces apoptosis that cannot be rescued by inhibitor-resistant CK2 mutants, confirming off-target-driven effects [2]. Furthermore, the widely used CK2 inhibitor DRB paradoxically increases resistance to cisplatin in ovarian tumor models rather than enhancing chemosensitivity [3]. These findings underscore that CK2 inhibitors are not functionally interchangeable; selection must be guided by compound-specific quantitative activity data, selectivity profiles, and intended cellular or phenotypic outcomes.

Quantitative Differentiation of Casein Kinase II Inhibitor IV Against Key CK2 Inhibitor Comparators


Nanomolar CK2 Inhibition Potency Relative to Classical CK2 Inhibitors DRB and TBB

Casein Kinase II Inhibitor IV (IC50 = 9 nM) demonstrates approximately 500-fold greater potency against CK2 than the classical inhibitor DRB (IC50 = 4–10 μM) and approximately 100-fold greater potency than TBB (IC50 = 0.9 μM) in biochemical assays [1]. This potency differential places the compound in a distinct operational concentration range for cellular studies compared to first-generation CK2 inhibitors.

CK2 inhibition kinase assay potency comparison biochemical assay

Dual-Function Activity: CK2 Inhibition with Concomitant Keratinocyte Differentiation Induction

Unlike CX-4945 (Silmitasertib), TBB, DMAT, or DRB—all of which are characterized primarily or exclusively as CK2 inhibitors—Casein Kinase II Inhibitor IV demonstrates a dual-function profile: potent CK2 inhibition (IC50 = 9 nM) combined with induction of NHEK differentiation (EC50 = 100 nM) . This differentiation-inducing activity is evidenced by upregulation of keratin 1 and keratin 10 (5.4-fold increase) at early time points (12–24 h), followed by upregulation of terminal differentiation markers including loricrin (3.3-fold) and filaggrin (5.6-fold) at later time points (36–48 h) [1].

keratinocyte differentiation skin biology dual-function phenotypic screening

Distinct Target Interaction Profile: TBK1 and NEK9 Engagement Not Reported for Other CK2 Inhibitors

In addition to CK2 inhibition, Casein Kinase II Inhibitor IV has been reported to interact, either directly or indirectly, with cellular TANK-binding Kinase 1 (TBK1) and NIMA-related kinase 9 (NEK9) . In contrast, the chemoproteomic analysis of TBB, TBBz, and DMAT revealed distinct off-target interactions: TBBz and DMAT (but not TBB) target quinone reductase 2 (QR2) [1], while DMAT additionally inhibits PIM1, PIM3, PKD1, HIPK2, and DYRK1a [2]. This differential auxiliary target engagement profile means that the compounds produce distinct cellular signaling perturbations beyond CK2 inhibition alone.

off-target profiling TBK1 NEK9 kinase selectivity

Differentiation from CX-4945: Research Tool Versus Clinical Candidate with Distinct Application Domains

CX-4945 (Silmitasertib) is an orally bioavailable CK2 inhibitor with a Ki of 0.38 nM and IC50 of 1 nM against CK2α, currently in Phase I/II clinical trials for oncology and COVID-19 indications [1][2]. While CX-4945 exhibits higher biochemical potency against CK2 than Casein Kinase II Inhibitor IV (IC50: 1 nM vs. 9 nM), it lacks the keratinocyte differentiation-inducing activity (EC50 = 100 nM) that defines the target compound's dual-function profile . Furthermore, CX-4945 is optimized for oral bioavailability and in vivo pharmacokinetics, whereas Casein Kinase II Inhibitor IV is characterized and validated exclusively as an in vitro research tool.

CX-4945 comparison research tool clinical candidate oral bioavailability

Optimized Research Applications for Casein Kinase II Inhibitor IV Based on Quantitative Differentiation Data


Keratinocyte Differentiation Studies in Skin Biology and Dermatological Disease Models

Casein Kinase II Inhibitor IV is the preferred CK2 inhibitor for in vitro studies of epidermal keratinocyte differentiation. With an EC50 of 100 nM in NHEK cells and demonstrated upregulation of early (keratin 1, keratin 10; 5.4-fold) and late (loricrin, 3.3-fold; filaggrin, 5.6-fold) differentiation markers, this compound provides a validated chemical tool for dissecting the molecular mechanisms underlying epidermal differentiation and skin barrier formation [1]. Unlike CX-4945, TBB, DMAT, or DRB—which lack this differentiation-inducing activity—Casein Kinase II Inhibitor IV enables studies requiring simultaneous CK2 pathway modulation and differentiation readouts without genetic manipulation or combinatorial compound use. This specificity makes it particularly valuable for research into hyperproliferative skin disorders, including psoriasis, where CK2 overactivation drives keratinocyte proliferation and impaired differentiation .

In Vitro CK2 Inhibition Studies Requiring Low Nanomolar Potency with Defined Concentration Windows

For in vitro biochemical and cellular assays requiring potent CK2 inhibition at low nanomolar concentrations, Casein Kinase II Inhibitor IV (IC50 = 9 nM) offers a practical operational window between the picomolar-to-low-nanomolar potency of CX-4945 (IC50 = 1 nM) and the micromolar potency of classical inhibitors like DRB (IC50 = 4–10 μM) and TBB (IC50 = 0.9 μM) [1]. This intermediate potency enables effective CK2 inhibition at concentrations that are readily achievable in cell culture while minimizing DMSO vehicle exposure and reducing the risk of non-specific cytotoxicity associated with higher micromolar inhibitor concentrations. The compound's ATP-competitive mechanism and cell permeability make it suitable for standard kinase inhibition protocols in a variety of immortalized and primary cell models.

Investigations Involving TBK1 or NEK9 Pathway Crosstalk with CK2 Signaling

Researchers studying the intersection of CK2 signaling with TBK1-mediated innate immune pathways or NEK9-associated cellular processes may preferentially select Casein Kinase II Inhibitor IV due to its reported interaction (direct or indirect) with these kinases [1]. In contrast, chemoproteomic profiling of alternative CK2 inhibitors has identified distinct auxiliary targets: TBBz and DMAT interact with QR2, while DMAT also inhibits PIM1, PIM3, PKD1, HIPK2, and DYRK1a . This divergence in auxiliary target engagement means that experimental outcomes may differ substantially depending on the CK2 inhibitor selected. For studies where TBK1 or NEK9 modulation is either desirable or must be accounted for in data interpretation, Casein Kinase II Inhibitor IV provides a distinct chemical biology tool with a unique interaction signature.

Chemical Biology Studies Requiring a Well-Characterized, Commercially Available CK2 Inhibitor with High Purity Specifications

Casein Kinase II Inhibitor IV is widely available from multiple reputable vendors with purity specifications of ≥98% [1]. This commercial availability, combined with extensive documentation in vendor datasheets and peer-reviewed literature, makes it a practical choice for laboratories requiring a reliable, well-characterized CK2 inhibitor for routine use. The compound's established storage stability (powder: -20°C for 3 years; in DMSO solution: -20°C for 1 month with aliquotting to avoid freeze-thaw cycles) and well-defined solubility in DMSO facilitate reproducible experimental design across multiple independent studies . For researchers prioritizing procurement reliability and batch-to-batch consistency in their CK2 inhibition studies, this compound offers a robust option supported by multiple independent quality control data sources.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Casein Kinase II Inhibitor IV

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.